4-[(Benzylamino)methyl]oxan-4-ol
Description
Properties
IUPAC Name |
4-[(benzylamino)methyl]oxan-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c15-13(6-8-16-9-7-13)11-14-10-12-4-2-1-3-5-12/h1-5,14-15H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKYWZFSPJMADG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Benzylamino)methyl]oxan-4-ol typically involves the reaction of benzylamine with an appropriate oxirane derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(Benzylamino)methyl]oxan-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol or amine derivatives.
Scientific Research Applications
4-[(Benzylamino)methyl]oxan-4-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Benzylamino)methyl]oxan-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-[(Methylamino)methyl]oxan-4-ol
- 4-[(Ethylamino)methyl]oxan-4-ol
- 4-[(Propylamino)methyl]oxan-4-ol
Uniqueness
4-[(Benzylamino)methyl]oxan-4-ol is unique due to its specific benzylamine moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
4-[(Benzylamino)methyl]oxan-4-ol, a compound with the CAS number 1310266-57-9, has garnered attention in recent years due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular structure of this compound features a benzylamino group attached to a tetrahydrofuran derivative. Its chemical formula is CHNO, and it possesses various functional groups that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may modulate various signaling pathways, including:
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Interaction : The compound may bind to specific receptors, influencing their activity and leading to downstream effects on cell signaling.
Biological Activities
The compound exhibits a range of biological activities, which are summarized in the following table:
| Activity | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines. |
| Antimicrobial | Demonstrates activity against several bacterial strains. |
| Anti-inflammatory | Reduces inflammation in vitro and in animal models. |
| Antioxidant | Scavenges free radicals, potentially protecting cells from oxidative stress. |
Anticancer Activity
A study evaluated the effects of this compound on human cancer cell lines. The results indicated significant cytotoxicity, particularly against breast cancer cells (MCF-7) and colon cancer cells (HT-29). The compound induced apoptosis through caspase activation pathways, suggesting its potential as an anticancer agent.
Antimicrobial Effects
In another study, the compound was tested against Gram-positive and Gram-negative bacteria. It showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective antimicrobial properties.
Anti-inflammatory Properties
Research involving animal models demonstrated that treatment with this compound significantly reduced markers of inflammation, such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases.
Comparative Analysis with Similar Compounds
To highlight the uniqueness of this compound, a comparison with structurally similar compounds is provided:
| Compound | Biological Activity | Notes |
|---|---|---|
| Benzylamine | Mild antimicrobial properties | Less effective than this compound |
| Tetrahydrofuran derivatives | Limited anticancer activity | Lacks the benzylamino moiety |
| Other oxanols | Variable biological activities | Often less potent than this compound |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
